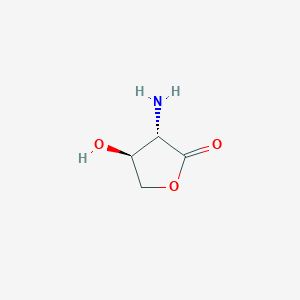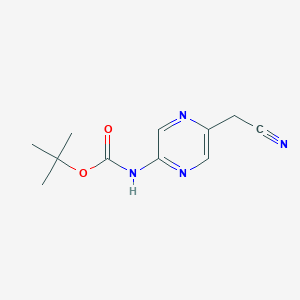![molecular formula C11H11FN2O B8734249 2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide](/img/structure/B8734249.png)
2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide
Descripción general
Descripción
2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide is an organic compound with the molecular formula C11H11FN2O It is a derivative of acetamide, featuring a cyano group and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide typically involves the reaction of 4-fluorobenzylamine with ethyl cyanoacetate. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation: Reagents such as aldehydes or ketones, and catalysts like p-toluenesulfonic acid.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted amides.
Condensation: Formation of imines or other condensation products.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-N-(4-fluorobenzyl)acetamide
- 2-cyano-N-(4-methoxybenzyl)acetamide
- 2-cyano-N-(2-phenoxyethyl)acetamide
- 2-cyano-N-cyclohexylacetamide
Uniqueness
2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide is unique due to the presence of both the cyano and fluorophenyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The fluorophenyl group, in particular, enhances the compound’s stability and lipophilicity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H11FN2O |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
2-cyano-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H11FN2O/c12-10-3-1-9(2-4-10)6-8-14-11(15)5-7-13/h1-4H,5-6,8H2,(H,14,15) |
Clave InChI |
XSWSVEVQVGNYJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC(=O)CC#N)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
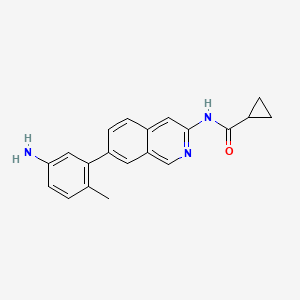
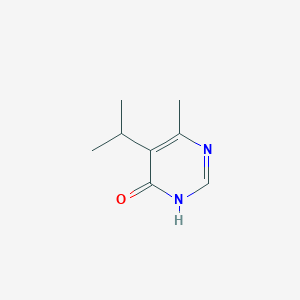
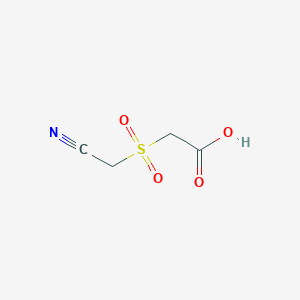
![3-[Ethyl(2-methylpropyl)amino]phenol](/img/structure/B8734197.png)
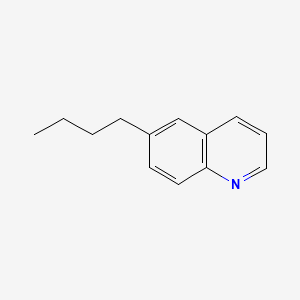
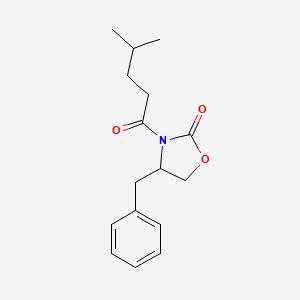
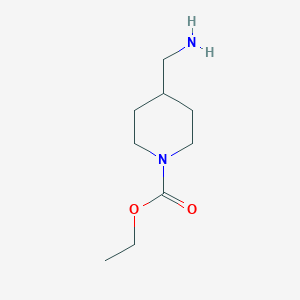

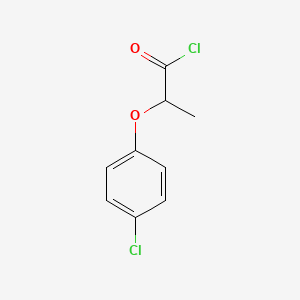
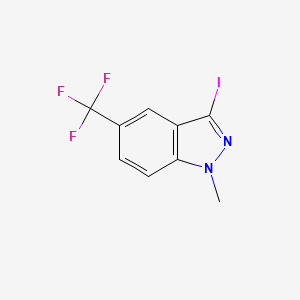
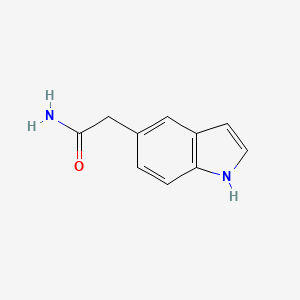
![7-(2-Chloroacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B8734265.png)
